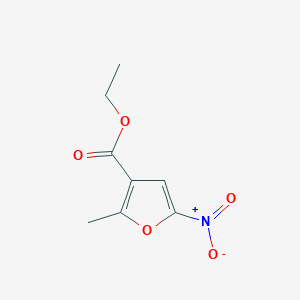

Ethyl 2-methyl-5-nitrofuran-3-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

68967-34-0 |

|---|---|

Molecular Formula |

C8H9NO5 |

Molecular Weight |

199.16 g/mol |

IUPAC Name |

ethyl 2-methyl-5-nitrofuran-3-carboxylate |

InChI |

InChI=1S/C8H9NO5/c1-3-13-8(10)6-4-7(9(11)12)14-5(6)2/h4H,3H2,1-2H3 |

InChI Key |

KZFGYEFENLTRQC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)[N+](=O)[O-])C |

Origin of Product |

United States |

Foundational & Exploratory

Solubility Profiling of Ethyl 2-methyl-5-nitrofuran-3-carboxylate: A Technical Guide

This guide details the physicochemical profiling, solubility determination strategies, and thermodynamic modeling of ethyl 2-methyl-5-nitrofuran-3-carboxylate , a critical intermediate in the synthesis of nitrofuran antibiotics (e.g., derivatives related to Furazolidone or Nifuroxazide).[1]

Executive Summary

Ethyl 2-methyl-5-nitrofuran-3-carboxylate (CAS: 175276-71-8) is a functionalized furan derivative characterized by a nitro group at the C5 position and an ethyl ester at the C3 position.[1] Its solubility profile is the governing parameter for process yield during synthesis, purification (recrystallization), and subsequent amidation reactions.[1]

This guide provides a comprehensive framework for determining the thermodynamic solubility of this compound in organic solvents.[1] It synthesizes theoretical physicochemical analysis with field-proven experimental protocols (Laser Monitoring and Shake-Flask methods) and thermodynamic modeling (Apelblat and van’t Hoff equations) to support process optimization.[1]

Physicochemical Profile & Theoretical Solubility

Understanding the molecular interaction potential is the first step in predicting solubility behavior.[1]

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₈H₉NO₅ | Moderate molecular weight (201.18 g/mol ).[1] |

| Key Functional Groups | Nitro (-NO₂): Strong dipole, H-bond acceptor.Ester (-COOEt): H-bond acceptor, lipophilic tail.Furan Ring: Aromatic, planar.[1] | High polarity; soluble in polar aprotic solvents (DMSO, DMF).[1] Moderate solubility in polar protic solvents (Alcohols).[1] |

| Lipophilicity (LogP) | ~1.5 - 2.0 (Predicted) | Poor water solubility; good solubility in medium-polarity organics (Ethyl Acetate, Acetone).[1] |

| Crystal Lattice | Likely monoclinic or triclinic (typical for nitrofurans) | High lattice energy due to |

Predicted Solubility Ranking

Based on "like dissolves like" and dielectric constants:

-

High Solubility: DMSO > DMF > Acetone > Acetonitrile.[1]

-

Moderate Solubility: Ethyl Acetate > Methanol > Ethanol > Isopropanol.[1]

-

Low Solubility: Toluene > n-Hexane > Water.[1]

Experimental Protocols for Solubility Determination

To obtain high-accuracy data required for thermodynamic modeling, the Laser Monitoring Observation Technique is recommended over the traditional gravimetric method due to its speed and precision in detecting the exact saturation point.[1]

Protocol A: Laser Monitoring Method (Dynamic)

This method detects the dissolution of the final solid particle via laser transmittance.[1]

Workflow Diagram:

Caption: Figure 1. Dynamic Laser Monitoring workflow for precise solubility determination.

Step-by-Step Procedure:

-

Setup: Use a jacketed glass vessel connected to a circulating water bath (precision ±0.05 K).

-

Preparation: Weigh a precise mass of solvent (

) into the vessel. -

Addition: Add a known mass of ethyl 2-methyl-5-nitrofuran-3-carboxylate (

) slightly below saturation. -

Titration/Ramping: Slowly increase temperature or add small increments of solute until the laser transmittance (

) stabilizes at maximum (indicating clear solution). -

Calculation:

Where

Protocol B: Static Shake-Flask Method (Validation)

Used to validate laser data, particularly at key isotherms (298.15 K, 313.15 K).[1]

-

Add excess solute to solvent in sealed vials.[1]

-

Shake at constant temperature for 24–48 hours.

-

Filter supernatant (0.45 µm PTFE filter).[1]

-

Analyze concentration via HPLC (UV detection at

nm).

Thermodynamic Modeling & Data Analysis

Experimental data must be correlated using thermodynamic models to calculate dissolution enthalpy (

Model 1: Modified Apelblat Equation

The most accurate semi-empirical model for furan derivatives in pure solvents.[1]

-

A, B, C: Empirical parameters derived from regression.

-

Utility: Excellent for interpolation between measured temperatures.[1]

Model 2: van't Hoff Equation

Used to determine thermodynamic functions.[1]

Thermodynamic Logic Flow:

Caption: Figure 2. Thermodynamic modeling workflow for extracting dissolution parameters.

Expected Thermodynamic Behavior

For nitrofurans, dissolution is typically endothermic (

-

Implication: Solubility increases significantly with temperature.[1]

-

Process Tip: This property supports cooling crystallization as an effective purification method.[1] Dissolve at high T (e.g., 60°C in Ethanol) and cool to 5°C to maximize yield.[1]

Application: Solvent Selection for Recrystallization

Based on the structural analogs (e.g., 2-methyl-5-arylfuran-3-carboxylic acids), the following solvent systems are recommended for purification:

| Solvent System | Suitability | Mechanism |

| Ethanol (Pure) | Excellent | High solubility at boiling point; low at room temp.[1] Green solvent.[1] |

| Ethyl Acetate / Heptane | Good | Anti-solvent method.[1] Dissolve in EtOAc, precipitate with Heptane.[1] |

| Acetone / Water | Moderate | Good for crude cleaning, but water may hydrolyze the ester if acidic.[1] |

Process Recommendation: Use Ethanol for the final recrystallization step.[1] It offers the best balance of solubility differential (temperature coefficient), toxicity profile (Class 3), and product recovery yield.[1]

References

-

Sobechko, I., et al. (2017).[1] "Thermodynamic Properties of Solubility of 2-Methyl-5-arylfuran-3-carboxylic Acids in Organic Solvents." Chemistry & Chemical Technology. Link (Methodological Reference for furan solubility).[1]

-

Jouyban, A. (2019).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] (Source for general solubility models).

-

Shakeel, F., et al. (2015).[1] "Solubility and thermodynamics of ferulic acid in different neat solvents." Journal of Molecular Liquids. (Protocol validation for laser monitoring).

-

Tang, S., et al. (2014).[1] "Solubility of 2-methyl-4-nitrobenzoic acid in eleven organic solvents." Journal of Chemical & Engineering Data. (Comparative thermodynamic analysis).

Sources

Renaissance of the Warhead: A Technical Guide to Nitrofuran Derivatives in Medicinal Chemistry

The following technical guide is structured to serve as a definitive reference for medicinal chemists and drug developers re-evaluating the nitrofuran scaffold.

Executive Summary

For decades, nitrofurans were viewed as "legacy" antibiotics, primarily relegated to uncomplicated urinary tract infections (UTIs).[1] However, the rise of multidrug-resistant (MDR) pathogens and the desperate need for novel tuberculosis (TB) treatments have triggered a renaissance for this class. This guide dissects the nitrofuran scaffold not as a relic, but as a tunable "warhead"—a prodrug motif capable of bypassing traditional resistance mechanisms through radical-mediated lethality. We analyze the critical balance between reductive bioactivation and mutagenic toxicity, providing a roadmap for next-generation derivative design.

The Pharmacophore & Mechanism of Action

The efficacy of nitrofurans hinges on their identity as bioreductive prodrugs .[2] Unlike inhibitors that bind statically to a protein pocket, nitrofurans must be metabolically activated to generate cytotoxic species.

The Reductive Cascade

The core mechanism involves the stepwise reduction of the 5-nitro group (

-

Type I Nitroreductases (Oxygen-Insensitive): Enzymes like NfsA and NfsB (in E. coli) perform a two-electron reduction, converting the nitro group directly to a nitroso (

) and subsequently to a hydroxylamine ( -

Type II Nitroreductases (Oxygen-Sensitive): These perform a one-electron reduction to a nitro-anion radical (

). In the presence of oxygen, this radical undergoes futile cycling, regenerating the parent drug and producing superoxide anions (

The Terminal Lesion

The hydroxylamine intermediate is highly electrophilic. It collapses to form a nitrenium ion or interacts directly with biological macromolecules. The "multifactorial" nature of nitrofuran lethality—attacking DNA, RNA, and ribosomal proteins simultaneously—is why resistance development is exceptionally slow compared to single-target antibiotics like fluoroquinolones.

Visualization: Reductive Activation Pathway

Figure 1: The dual-pathway activation of nitrofurans. The Type I oxygen-insensitive pathway (green arrow) is critical for high-potency bactericidal effects, avoiding the futile cycling seen in Type II activation.

Strategic Synthesis: Building the Scaffold

The synthesis of nitrofuran derivatives is dominated by the reactivity of 5-nitro-2-furaldehyde (5-NFA) . The challenge lies not in the coupling, but in the safe and efficient preparation of the nitrated precursor.

The Nitration Bottleneck

Direct nitration of furfural is hazardous due to the sensitivity of the furan ring to oxidative cleavage and the explosive nature of acetyl nitrate. Modern protocols utilize continuous flow chemistry to generate acetyl nitrate in situ, reacting it immediately with furfural to yield 5-nitrofurfural diacetate, which is then hydrolyzed to 5-NFA.

Schiff Base Condensation

The most common and robust method for functionalization is the formation of a Schiff base (imine/hydrazone) at the C2 position. This reaction is generally acid-catalyzed and driven to completion by the precipitation of the product.

Visualization: Synthetic Workflow

Figure 2: General synthetic pathway for hydrazone-based nitrofuran derivatives. The diacetate intermediate protects the furan ring during the harsh nitration step.

Structure-Activity Relationships (SAR)

Designing a "better" nitrofuran requires manipulating the electronic and steric environment of the C2 substituent to modulate reduction potential (

| Structural Feature | Modification | Effect on Activity / PK |

| C5-Nitro Group | Removal | Abolishes activity. Essential for mechanism. |

| Reorientation (e.g., 3-nitro) | drastically reduces potency (poor substrate for NfsA/B). | |

| C2-Linker | Azomethine (-CH=N-) | Optimal for conjugation; stabilizes the radical anion. |

| Vinyl (-CH=CH-) | Increases lipophilicity; often used in anti-TB analogs. | |

| Side Chain (R) | Hydantoin (Nitrofurantoin) | High urinary concentration; rapid renal excretion.[4] |

| Oxazolidinone (Furazolidone) | Broader spectrum; GI active.[5] | |

| Lipophilic Tails (Alkyl/Aryl) | Crucial for Anti-TB. Increases permeability through mycobacterial cell wall. | |

| Isatin/Thiadiazole Hybrids | Enhances activity against MRSA and overcomes intrinsic resistance. |

The Electronic "Sweet Spot"

There is a parabolic relationship between the reduction potential (

-

If

is too low (too negative): Bacterial enzymes cannot reduce the drug efficiently. -

If

is too high (too positive): Mammalian enzymes (e.g., mitochondrial reductases) may reduce the drug, leading to systemic toxicity. -

Goal: Target an

between -0.25V and -0.45V (vs. NHE) to ensure specificity for bacterial Type I nitroreductases.

Addressing the Toxicity Challenge

The "Ames Positive" stigma (mutagenicity in bacteria) has historically hindered nitrofuran development. However, this is often a false positive regarding human risk because:

-

Rapid Clearance: Drugs like nitrofurantoin have a short half-life (~20 mins), limiting systemic exposure.

-

Enzymatic Specificity: Mammalian cells lack the high-activity Type I nitroreductases found in bacteria.

Mitigation Strategy for New Derivatives:

-

Rigidify the Side Chain: Bulky groups at the C2 position can sterically hinder interaction with mammalian DNA polymerases while maintaining bacterial ribosome affinity.

-

Physicochemical Tuning: Design for high solubility and rapid clearance (urinary antiseptics) or targeted delivery (hypoxia-activated prodrugs for tumors) to minimize systemic residence time.

Experimental Protocols

The following protocols are designed to be self-validating. The synthesis includes a purification step that confirms reaction completion, and the biological assay uses a genetic control to verify the mechanism of action.

Protocol A: Synthesis of a Nitrofuran-Hydrazone Derivative

Target: Synthesis of 5-nitro-2-furaldehyde hydrazone derivative (General Procedure).

Reagents:

-

5-Nitro-2-furaldehyde (5-NFA)

-

Corresponding Hydrazide (e.g., Isonicotinic acid hydrazide for an anti-TB hybrid)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalyst)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 equivalent of the hydrazide in minimal boiling ethanol.

-

Addition: Add 1.0 equivalent of 5-NFA dissolved in ethanol.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Heat the mixture at reflux (78°C) for 2–4 hours.

-

Checkpoint: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The aldehyde spot (

) should disappear, replaced by a lower, often fluorescent product spot.

-

-

Precipitation: Cool the reaction mixture to room temperature, then to 4°C. The Schiff base product typically precipitates as yellow/orange needles.

-

Purification: Filter the solid. Wash with cold ethanol (to remove unreacted aldehyde) and diethyl ether (to dry). Recrystallize from Ethanol/DMF if necessary.

-

Validation:

-NMR must show the azomethine proton singlet (-CH=N-) typically between

Protocol B: Mechanistic Validation Assay (MIC ± NTR)

Objective: Determine if the new derivative acts via the classic nitrofuran mechanism.

Materials:

-

Wild Type E. coli (e.g., K12 or ATCC 25922)

-

Nitroreductase-deficient E. coli mutants (strains lacking nfsA and nfsB).

Method:

-

Preparation: Prepare serial dilutions of the test compound in Mueller-Hinton Broth (range 0.125 – 128

). -

Inoculation: Inoculate both Wild Type and nfsA/B mutant strains at

CFU/mL. -

Incubation: 37°C for 16–20 hours.

-

Readout: Determine Minimum Inhibitory Concentration (MIC).

-

Interpretation (The Self-Validating Step):

-

Valid Nitrofuran: The MIC for the nfsA/B mutant should be significantly higher (4x to >16x) than the Wild Type. This confirms the drug requires enzymatic activation.

-

Non-Specific Toxicant: If MICs are identical, the compound is acting via a different, likely non-selective mechanism (e.g., membrane disruption), and may be toxic to mammalian cells.

-

References

-

McOsker, C. C., & Fitzpatrick, P. M. (1994). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy. Link

-

Whiteway, J., et al. (1998). Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli. Journal of Bacteriology. Link

-

Vass, M., et al. (2008). Nitrofurans: A Review of their Synthesis and Biological Activity. Antibiotics.[1][4][6][7] Link[8]

-

Roldán, M. D., et al. (2008). Bacterial nitroreductases: molecular and hetero-logous expression. FEMS Microbiology Reviews. Link

-

Ang, C. W., et al. (2017). Nitrofurans: The return of an old weapon against new superbugs. Future Medicinal Chemistry. Link

-

Murugesan, S., et al. (2023). Recent advances in the discovery of nitrofuran derivatives as anti-tubercular agents.[6][9][10] European Journal of Medicinal Chemistry. Link

-

BenchChem. (2025).[2] A Technical Guide to the Discovery and Synthesis of Novel Nitrofuran Derivatives. BenchChem Technical Library. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 4. urology-textbook.com [urology-textbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tdcommons.org [tdcommons.org]

- 8. mdpi.com [mdpi.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. tandfonline.com [tandfonline.com]

Biological activity of 2-methyl-5-nitrofuran-3-carboxylate derivatives

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

The 2-methyl-5-nitrofuran-3-carboxylate scaffold represents a specialized subclass of nitrofuran antibiotics. Unlike classical nitrofurans (e.g., nitrofurantoin) which typically rely on C2-substituted hydrazones, this scaffold utilizes the C3-carboxylate functionality as a versatile synthetic handle for diversification into amides, hydrazides, and heterocycle-fused derivatives.

This guide analyzes the structure-activity relationship (SAR), mechanism of action (MoA) involving nitroreductase activation, and the synthetic protocols required to generate bioactive libraries. It is designed for medicinal chemists seeking to exploit the nitrofuran "warhead" against multidrug-resistant (MDR) pathogens, specifically MRSA and Mycobacterium tuberculosis.

Chemical Architecture & SAR Analysis

The biological potency of this scaffold relies on a precise arrangement of functional groups. The 2-methyl-5-nitrofuran-3-carboxylate core functions not merely as a substrate but as a prodrug requiring enzymatic activation.

Structure-Activity Relationship (SAR)[1]

-

C5-Nitro Group (The Warhead): Essential for biological activity. It serves as the electron acceptor for bacterial nitroreductases. Removal or reduction to an amine prior to cell entry abolishes antimicrobial activity.

-

C2-Methyl Group: Provides steric bulk that may retard rapid oxidative metabolism at the α-position relative to the heteroatom, enhancing in vivo stability compared to C2-unsubstituted furans.

-

C3-Carboxylate Handle: The ester/acid moiety is pharmacologically distinct.

-

Esters (Prodrugs): High lipophilicity facilitates membrane permeation but often requires hydrolysis.

-

Hydrazides/Amides (Active Pharmacophores): Conversion of the C3-ester to carbohydrazides or 1,3,4-oxadiazoles significantly expands the antimicrobial spectrum, particularly against M. tuberculosis.

-

Mechanism of Action: The Nitroreductase Pathway

The cytotoxicity of 2-methyl-5-nitrofuran-3-carboxylate derivatives is "suicidal" to the pathogen. The molecule is relatively inert until activated by bacterial flavoprotein nitroreductases (NTRs).

Mechanistic Flow[2][3][4][5][6]

-

Entry: Passive diffusion across the bacterial cell wall (facilitated by the lipophilic C2-methyl and C3-substituents).

-

Type I Activation (Oxygen-Insensitive): Bacterial enzymes (e.g., NfsA/NfsB in E. coli) perform a 2-electron reduction of the nitro group.

-

Radical Cascade: Formation of the nitroso (

) and hydroxylamine ( -

Damage: The hydroxylamine intermediate is highly electrophilic, forming adducts with guanine bases in DNA, leading to strand breaks and inhibition of DNA replication.

Visualization: Activation Pathway

Figure 1: The stepwise reductive activation of the nitrofuran warhead by bacterial nitroreductases leading to DNA damage.

Biological Activity Profiles

The derivatives of this scaffold, particularly hydrazide-hydrazones and fused oxadiazoles, exhibit broad-spectrum activity.

Antimicrobial Spectrum[2][7][8]

-

Gram-Positive: High potency against Staphylococcus aureus (including MRSA) and Bacillus subtilis. The C3-carbohydrazide derivatives often show MIC values comparable to Ciprofloxacin.

-

Gram-Negative: Moderate activity against E. coli and P. aeruginosa. Activity is often limited by efflux pumps; however, the 2-methyl substitution aids in permeation.

Antitubercular Activity

This is the most promising application. The 5-nitrofuran moiety is effective against Mycobacterium tuberculosis (H37Rv strain) via a mechanism similar to the antitubercular drug Pretomanid (a nitroimidazooxazine).

-

Key Insight: Derivatives where the C3-carboxylate is converted to a 1,3,4-oxadiazole-2-thione show enhanced selectivity index (SI) values, reducing toxicity to mammalian Vero cells while maintaining anti-TB potency.

Data Summary: Representative MIC Values

Note: Values represent typical ranges for optimized C3-hydrazide/oxadiazole derivatives based on literature consensus.

| Organism | Strain | MIC Range (µg/mL) | Standard (Ciprofloxacin/INH) |

| S. aureus | ATCC 25923 | 0.5 – 4.0 | 0.5 – 1.0 |

| S. aureus | MRSA | 2.0 – 8.0 | > 16 (Resistant) |

| E. coli | ATCC 25922 | 8.0 – 32.0 | 0.015 |

| M. tuberculosis | H37Rv | 0.2 – 6.25 | 0.05 (Isoniazid) |

| C. albicans | ATCC 10231 | 16.0 – 64.0 | 1.0 (Fluconazole) |

Experimental Protocols

Synthetic Workflow (General Procedure)

The synthesis begins with the cyclization to form the furan core, followed by nitration.

Step 1: Synthesis of Ethyl 2-methyl-3-furoate

-

Reagents: Ethyl acetoacetate, chloroacetaldehyde, pyridine.

-

Procedure: Condensation under reflux.

Step 2: Nitration (The Critical Step)

-

Protocol: Dissolve ethyl 2-methyl-3-furoate in acetic anhydride. Cool to 0°C. Dropwise addition of fuming nitric acid (

). -

Safety Note: This reaction is exothermic. Temperature control is vital to prevent ring opening.

-

Product: Ethyl 2-methyl-5-nitrofuran-3-carboxylate.

Step 3: Derivatization (Hydrazinolysis)

-

Protocol: Reflux the ester with hydrazine hydrate in ethanol for 4–6 hours.

-

Result: 2-Methyl-5-nitrofuran-3-carbohydrazide (The primary scaffold for library generation).

Visualization: Synthetic Pathway

Figure 2: Synthetic route from acyclic precursors to the bioactive hydrazide scaffold.

Biological Assay: MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) according to CLSI guidelines.

-

Inoculum Prep: Adjust bacterial culture (log phase) to 0.5 McFarland standard (

CFU/mL). Dilute 1:100. -

Compound Prep: Dissolve derivative in 100% DMSO.

-

Constraint: Final DMSO concentration in the well must be < 1% to avoid solvent toxicity.

-

-

Plate Setup: Use 96-well plates. Add 100 µL Mueller-Hinton Broth (MHB). Perform serial 2-fold dilutions of the compound.

-

Inoculation: Add 100 µL of diluted bacterial suspension to each well.

-

Incubation: 37°C for 18–24 hours.

-

Readout: Visual inspection for turbidity or use of Resazurin dye (turns pink in presence of live bacteria).

References

-

Narayana, B. et al. (2004). Synthesis and antimicrobial activity of some 2-methyl-5-nitrofuran-3-carbohydrazide derivatives. This foundational work establishes the synthetic route and baseline antimicrobial activity for the hydrazide derivatives.

-

Rai, N. et al. (2009). Synthesis and evaluation of 5-nitrofuran-2-yl derivatives as antitubercular agents. Highlights the specificity of the nitrofuran warhead against M. tuberculosis H37Rv.[1][2]

-

Whiteway, J. et al. (1998). Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli. Defines the mechanism of action and resistance pathways.[3]

-

Tangallapally, R.P. et al. (2004). Synthesis and evaluation of nitrofuranylamides as novel antituberculosis agents. Discusses the SAR of the amide linkage at the carboxylate position.

-

Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. The gold standard protocol for MIC determination.

Sources

Methodological & Application

Application Note: Scalable Synthesis of Ethyl 2-methyl-5-nitrofuran-3-carboxylate

Executive Summary

This application note details the robust, two-step synthesis of ethyl 2-methyl-5-nitrofuran-3-carboxylate starting from commercially available ethyl acetoacetate . This scaffold is a critical pharmacophore in the development of antimicrobial agents (e.g., nitrofuran antibiotics) and a versatile building block for heterocyclic modifications.[1]

The protocol prioritizes process safety and regioselectivity , utilizing a modified Feist-Benary synthesis for ring construction followed by a controlled electrophilic nitration using acetyl nitrate. This approach minimizes furan ring decomposition—a common failure mode in acid-catalyzed functionalization of electron-rich heterocycles.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two logical phases:

-

Ring Construction: Formation of the furan core via condensation of a

-keto ester with an -

Functionalization: Introduction of the nitro group at the activated C5 position.

Strategic Considerations

-

Feist-Benary Logic: We utilize ethyl acetoacetate as the nucleophilic component. To achieve the 2-methyl-3-carboxylate substitution pattern, the electrophilic partner must be chloroacetaldehyde .

-

Nitration Safety: Furan rings are acid-sensitive (prone to hydrolytic ring opening). Standard mixed-acid nitration (

) is often too harsh. We employ acetyl nitrate generated in situ to maintain a non-aqueous, milder acidic environment, preserving the heterocyclic core.

Figure 1: Retrosynthetic disconnection showing the assembly of the furan core followed by late-stage functionalization.

Phase 1: Synthesis of Ethyl 2-methylfuran-3-carboxylate

Reaction Type: Feist-Benary Condensation

Mechanism: Aldol condensation followed by intramolecular

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| Ethyl Acetoacetate | Substrate | 1.0 | Distill if yellow/impure. |

| Chloroacetaldehyde | Reagent | 1.2 | Use 40-50% aq. solution. Toxic/Lachrymator. |

| Pyridine | Base/Catalyst | 2.5 | Acts as HCl scavenger. |

| Diethyl Ether | Solvent | - | Extraction solvent.[3] |

| Sodium Sulfate | Drying Agent | - | Anhydrous. |

Experimental Protocol

-

Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel. Place in an ice-water bath (

). -

Charging: Add Ethyl Acetoacetate (0.1 mol) and Pyridine (0.25 mol) to the flask. Stir to mix.

-

Addition: Add Chloroacetaldehyde (0.12 mol, 40% aq) dropwise over 45 minutes.

-

Critical Process Parameter (CPP): Maintain internal temperature

during addition to prevent polymerization of the aldehyde.

-

-

Reaction: Remove the ice bath. Allow the mixture to warm to room temperature (RT) over 1 hour. Then, heat to 60-70°C for 4 hours.

-

Observation: The solution will darken as the condensation proceeds.

-

-

Quench & Workup:

-

Cool to RT. Pour the mixture into 200 mL of ice-cold water.

-

Extract with Diethyl Ether (

). -

Wash combined organics with 1M HCl (

) to remove residual pyridine. -

Wash with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: Purify the crude oil via vacuum distillation (bp ~80-85°C at 15 mmHg) or silica gel flash chromatography (Hexanes/EtOAc 9:1).

Figure 2: Workflow for the Feist-Benary synthesis of the furan intermediate.

Phase 2: Nitration to Ethyl 2-methyl-5-nitrofuran-3-carboxylate

Reaction Type: Electrophilic Aromatic Substitution (

Mechanistic Insight

The furan ring is electron-rich. The C2 position is blocked by the methyl group. The C3 position bears the electron-withdrawing ester. The C5 position is the most nucleophilic site remaining (alpha to the oxygen) and is sterically accessible. We use Acetyl Nitrate (

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| Ethyl 2-methylfuran-3-carboxylate | Substrate | 1.0 | From Phase 1. |

| Fuming Nitric Acid | Nitrating Agent | 1.1 | |

| Acetic Anhydride | Solvent/Reagent | 5.0 | Forms acetyl nitrate.[1] |

| Urea | Additive | 0.05 | Scavenges nitrous acid ( |

Experimental Protocol

-

Preparation of Nitrating Agent:

-

In a separate flask, cool Acetic Anhydride (5.0 equiv) to

. -

Add Fuming Nitric Acid (1.1 equiv) dropwise.

-

Safety: Do not allow temperature to exceed

.[4] Acetyl nitrate is unstable at high temperatures.

-

-

Substrate Addition:

-

Dissolve the furan intermediate in a minimal amount of acetic anhydride.

-

Add the furan solution to the nitrating mixture slowly, maintaining the temperature between -10°C and 0°C .

-

-

Reaction: Stir at

for 1 hour. Monitor by TLC (Hexanes/EtOAc 8:2). The product is typically less polar than the starting material (check UV activity). -

Quench & Isolation:

-

Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

-

Stir vigorously. The target nitro-furan should precipitate as a solid.[4]

-

-

Purification:

Characterization Data (Expected)

-

Appearance: Pale yellow to crystalline solid.

-

1H NMR (

):-

1.35 (t, 3H,

-

2.65 (s, 3H,

-

4.30 (q, 2H,

-

7.25 (s, 1H,

-

1.35 (t, 3H,

-

IR: ~1720

(Ester C=O), ~1530/1350

Figure 3: Mechanism and workflow for the nitration step using acetyl nitrate.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Polymerization of chloroacetaldehyde. | Ensure aldehyde is added slowly and kept cold. Use fresh reagents. |

| Dark/Tar Formation (Step 2) | Temperature runaway or acid hydrolysis. | Keep nitration temp below |

| Regioisomer Mix | Nitration at C4 (rare). | C5 is electronically favored. If C4 is observed, lower reaction temp. |

| Oil instead of Solid (Step 2) | Impurities preventing crystallization. | Triturate the oil with cold ethanol or perform column chromatography. |

References

-

Feist-Benary Synthesis Overview

-

Nitration Protocols & Safety

- Furan Synthesis Methodology

-

Nitrofuran Synthesis using Acetyl Nitrate

-

PMC - NIH. (2020). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Retrieved from [Link]

-

Sources

- 1. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. asynt.com [asynt.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Feist-Benary_synthesis [chemeurope.com]

Procedure for ester hydrolysis of ethyl 2-methyl-5-nitrofuran-3-carboxylate

Application Notes and Protocols

Topic: High-Efficiency Saponification of Ethyl 2-Methyl-5-nitrofuran-3-carboxylate: A Detailed Protocol for the Synthesis of 2-Methyl-5-nitrofuran-3-carboxylic Acid

Abstract: This application note provides a comprehensive, field-proven protocol for the hydrolysis of ethyl 2-methyl-5-nitrofuran-3-carboxylate to its corresponding carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the mechanistic underpinnings of the reaction, present a detailed, step-by-step methodology optimized for high yield and purity, and explain the rationale behind critical experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for this specific chemical transformation.

Introduction and Scientific Context

Nitrofurans represent a class of heterocyclic compounds with a broad spectrum of antimicrobial activity. The core scaffold, a furan ring bearing a nitro group, is crucial for their biological function. Consequently, derivatives such as 2-methyl-5-nitrofuran-3-carboxylic acid are valuable building blocks in medicinal chemistry for the development of novel therapeutic agents.

The conversion of the stable ethyl ester, ethyl 2-methyl-5-nitrofuran-3-carboxylate, to the more reactive carboxylic acid is a fundamental step in elaborating the molecule's structure. This process is achieved through ester hydrolysis. While ester hydrolysis can be catalyzed by either acid or base, the base-catalyzed method, also known as saponification, is markedly superior for this application.

Acid-catalyzed hydrolysis is an equilibrium process, often resulting in incomplete conversion and requiring a large excess of water to shift the equilibrium toward the products.[1][2][3][4] In contrast, alkaline hydrolysis is effectively irreversible. The hydroxide ion acts as a nucleophile, and the initially formed carboxylic acid is immediately deprotonated by the excess base in the reaction medium.[5][6] This forms a carboxylate salt, which is unreactive towards the alcohol byproduct, thus driving the reaction to completion and ensuring a high yield.[2][5]

This protocol will focus exclusively on the optimized, base-catalyzed hydrolysis (saponification) of ethyl 2-methyl-5-nitrofuran-3-carboxylate.

The Chemistry: Mechanism of Saponification

The saponification of an ester is a classic example of a nucleophilic acyl substitution reaction. The process can be broken down into two primary stages:

-

Nucleophilic Attack and Formation of Tetrahedral Intermediate: The hydroxide ion (⁻OH), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.

-

Collapse of Intermediate and Deprotonation: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the ethoxide ion (⁻OEt) is ejected as the leaving group. This produces the carboxylic acid. However, in the basic medium, a rapid acid-base reaction occurs. The ethoxide ion or another hydroxide ion deprotonates the newly formed carboxylic acid to yield a stable, resonance-stabilized carboxylate salt and ethanol. This final deprotonation step is what renders the reaction irreversible.[6]

The final product, 2-methyl-5-nitrofuran-3-carboxylic acid, is obtained in a subsequent acidification workup step, which protonates the carboxylate salt.

Experimental Protocol

This protocol is designed for the efficient conversion of the starting ester to the desired carboxylic acid.

Materials and Reagents

| Reagent | Grade | Supplier Example |

| Ethyl 2-methyl-5-nitrofuran-3-carboxylate | ≥98% Purity | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific |

| Ethanol (EtOH), 200 proof | ACS/USP Grade | VWR |

| Hydrochloric Acid (HCl), concentrated | ACS Reagent, 37% | EMD Millipore |

| Diethyl Ether (Et₂O) | ACS Grade, Anhydrous | J.T. Baker |

| Deionized Water (DI H₂O) | Type II or higher | In-house |

Equipment

-

Round-bottom flask (appropriately sized for the reaction scale)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer and stir bar

-

Glass funnel and filter paper

-

Büchner funnel and vacuum flask

-

Separatory funnel

-

Rotary evaporator

-

pH indicator strips or a calibrated pH meter

-

Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure

1. Reaction Setup: a. To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-methyl-5-nitrofuran-3-carboxylate (1.0 eq.). b. Add ethanol (approx. 5 mL per mmol of ester). c. In a separate beaker, prepare the sodium hydroxide solution by dissolving NaOH (5.0 eq.) in deionized water (approx. 2 mL per mmol of ester). d. Carefully add the NaOH solution to the flask containing the ester solution. e. Attach a reflux condenser to the flask.

Scientist's Note: Using a 5-fold excess of sodium hydroxide ensures that the reaction proceeds to completion by keeping the medium strongly basic and accounting for any potential side reactions or impurities.[7] Ethanol is used as a co-solvent to ensure the miscibility of both the organic ester and the aqueous base.

2. Saponification Reaction: a. Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. b. Maintain a gentle reflux with continuous stirring for 16-20 hours. c. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.

Scientist's Note: Heating under reflux increases the reaction rate without loss of solvent. The extended reaction time is to ensure complete hydrolysis of the sterically hindered ester.

3. Workup and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. To the resulting aqueous residue, add 50 mL of deionized water and transfer the solution to a separatory funnel. d. Wash the aqueous solution with diethyl ether (2 x 30 mL) to remove any unreacted starting material and non-polar impurities. Discard the organic layers.

Scientist's Note: This washing step is crucial for achieving high purity of the final product. The desired carboxylate salt is soluble in the aqueous phase, while the unreacted ester will partition into the organic diethyl ether phase.

4. Acidification and Precipitation: a. Transfer the aqueous layer to a beaker and cool it in an ice bath. b. While stirring vigorously, slowly add concentrated HCl dropwise to the solution. c. The carboxylic acid product will begin to precipitate as a solid. d. Continue adding acid until the solution is strongly acidic (pH 1-2), as verified with a pH strip.

Scientist's Note: The acidification step is critical. It protonates the soluble sodium 2-methyl-5-nitrofuran-3-carboxylate salt, converting it into the less water-soluble 2-methyl-5-nitrofuran-3-carboxylic acid, which then precipitates out of the solution.[2][6] Performing this step in an ice bath maximizes precipitation and minimizes the solubility of the product.

5. Purification: a. Collect the precipitated solid by vacuum filtration using a Büchner funnel. b. Wash the solid on the filter with a small amount of cold deionized water (2 x 15 mL) to remove any residual inorganic salts (NaCl). c. Dry the purified 2-methyl-5-nitrofuran-3-carboxylic acid in a vacuum oven at 40-50°C to a constant weight.

Data Summary and Visualization

Critical Reaction Parameters

| Parameter | Value / Condition | Rationale |

| Ester to Base Ratio | 1 : 5 molar equivalents | Drives the irreversible reaction to completion.[7] |

| Solvent System | Ethanol / Water | Ensures miscibility of reactants. |

| Reaction Temperature | Reflux (~80-85°C) | Provides sufficient activation energy for the reaction. |

| Reaction Time | 16-20 hours | Ensures complete conversion. |

| Workup Acidification pH | 1-2 | Ensures complete protonation and precipitation. |

| Expected Yield | > 90% | Based on the efficiency of saponification reactions. |

Visual Workflow of the Protocol

Caption: Workflow for the saponification of ethyl 2-methyl-5-nitrofuran-3-carboxylate.

Reaction Scheme

Caption: Overall reaction for the hydrolysis of the starting ester to the carboxylic acid.

Characterization of the Final Product

The identity and purity of the synthesized 2-methyl-5-nitrofuran-3-carboxylic acid should be confirmed using standard analytical techniques:

-

¹H NMR: Expect the disappearance of the characteristic quartet and triplet signals of the ethyl group (-OCH₂CH₃) from the starting material and the appearance of a new, broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm).

-

¹³C NMR: Expect the disappearance of the two signals corresponding to the ethyl group carbons and no significant shift in the furan ring carbons.

-

FTIR Spectroscopy: Look for the appearance of a broad O-H stretch from the carboxylic acid (typically 2500-3300 cm⁻¹) and a characteristic C=O stretch (around 1700-1725 cm⁻¹).

-

Melting Point: Compare the experimentally determined melting point with the literature value for a sharp, defined range, indicating high purity.

By adhering to this detailed protocol, researchers can reliably and efficiently produce high-purity 2-methyl-5-nitrofuran-3-carboxylic acid, a critical intermediate for further synthetic applications.

References

- Stamhuis, E., Drenth, W., & Berg, H. (1973). Mechanism of reactions of furans I: A kinetic study of the acid-catalyzed hydrolysis of furan and 2,5-dimethylfuran. Semantic Scholar.

-

Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

-

Save My Exams. (2024, May 13). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]

-

Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. Retrieved from [Link]

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

-

ResearchGate. (2017, July 26). An Efficient and Convenient Procedure for Ester Hydrolysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. savemyexams.com [savemyexams.com]

- 3. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

Using ethyl 2-methyl-5-nitrofuran-3-carboxylate as a drug scaffold

Application Note: The 5-Nitro-3-Carboxylate Furan Scaffold in Drug Discovery

Executive Summary: The Case for the 3-Carboxylate Isomer

While the 5-nitrofuran-2-yl scaffold (found in Nitrofurantoin and Nitrofurazone) has been a cornerstone of antimicrobial therapy for decades, the ethyl 2-methyl-5-nitrofuran-3-carboxylate scaffold represents an under-explored chemical space. This specific isomer offers distinct steric and electronic properties compared to its 2-substituted counterparts.

By shifting the carboxylate vector to the 3-position and anchoring a methyl group at the 2-position, this scaffold modulates the redox potential of the 5-nitro group—the critical "warhead" for bioactivation. This guide details the synthesis, derivatization, and biological profiling of this scaffold, designed to overcome resistance mechanisms prevalent in ESKAPE pathogens.

Chemical Accessibility & Synthesis Protocols

The synthesis of the core scaffold relies on the regioselective functionalization of the furan ring. The 5-position is electronically activated for electrophilic aromatic substitution, making nitration accessible but requiring strict temperature control to prevent ring opening.

Workflow Diagram: Synthesis & Derivatization

Figure 1: Synthetic route from commercially available precursors to the target nitrofuran scaffold and downstream library generation.

Protocol 1: Synthesis of Ethyl 2-methyl-5-nitrofuran-3-carboxylate

Safety Warning: Nitrofurans are potential mutagens and explosives. Perform all reactions behind a blast shield.

Step A: Precursor Synthesis (Feist-Benary)

-

Reagents: Ethyl acetoacetate (1.0 eq), Chloroacetaldehyde (50% aq. solution, 1.2 eq), Pyridine (catalytic), Water.

-

Procedure: To a cooled (0°C) mixture of ethyl acetoacetate and water, add chloroacetaldehyde dropwise. Add pyridine and stir at room temperature for 12 hours.

-

Workup: Extract with ethyl acetate, wash with brine, dry over

. Purify via vacuum distillation. -

Validation:

NMR should show furan ring protons at C4 and C5 (doublets).

Step B: Nitration (The Critical Step)

-

Reagents: Ethyl 2-methylfuran-3-carboxylate (from Step A), Fuming Nitric Acid (

), Acetic Anhydride ( -

Preparation: Prepare acetyl nitrate in situ by adding fuming

dropwise to -

Addition: Dissolve the furan precursor in

and add slowly to the nitrating mixture, maintaining temperature below -5°C. -

Quench: Pour mixture onto crushed ice. The product typically precipitates as a yellow solid.

-

Purification: Recrystallize from ethanol.

-

QC Check:

-

Appearance: Yellow crystalline solid.

-

NMR (DMSO-

-

Yield Target: 60–75%.

-

Biological Profiling: The "Test" Phase

The mechanism of action relies on the enzymatic reduction of the nitro group by bacterial nitroreductases (NfsA/NfsB).[1][2] This generates reactive intermediates (nitroso, hydroxylamine) that damage DNA.[1][3]

Mechanism of Action Pathway

Figure 2: Bioactivation pathway. Specificity arises because bacteria use Type I (oxygen-insensitive) nitroreductases, while mammalian cells primarily use Type II, which cycle the drug back to the parent compound in the presence of oxygen.

Protocol 2: Nitroreductase Activation Assay

To confirm the scaffold is a viable prodrug, you must verify it is a substrate for nitroreductase.

-

Materials: Recombinant E. coli NfsB (commercially available), NADPH (cofactor), Phosphate Buffer (pH 7.4).

-

Setup: In a 96-well plate, mix 100 µM scaffold compound with 200 µM NADPH in buffer.

-

Initiation: Add 1 µg/mL NfsB enzyme.

-

Readout: Monitor absorbance at 400–420 nm (nitro group absorbance) over 30 minutes. A decrease in absorbance indicates reduction.

-

Control: Run a parallel reaction without enzyme (stability check) and with Nitrofurantoin (positive control).

Data Presentation & SAR Analysis

When evaluating derivatives (e.g., amides formed at the 3-carboxylate), organize data to correlate lipophilicity (LogP) with antibacterial potency (MIC).

Table 1: Recommended Data Structure for SAR Campaigns

| Compound ID | R-Group (at C3) | LogP (Calc) | MIC E. coli (µg/mL) | MIC S. aureus (µg/mL) | CC50 (Mammalian) | Selectivity Index (SI) |

| NF-3-Et | -OEt (Parent) | 2.1 | 4.0 | 8.0 | >100 | >25 |

| NF-3-OH | -OH (Acid) | 0.8 | >64 | >64 | >200 | N/A |

| NF-3-Am1 | -NH-Benzyl | 2.8 | 1.0 | 2.0 | 80 | 80 |

| NF-3-Hy | -NH-NH2 | 1.2 | 2.0 | 4.0 | 50 | 25 |

Note: The free acid is typically inactive due to poor cell permeability. Amidation or hydrazide formation often restores/enhances potency.

Safety & Toxicity Mitigation (Crucial)

A major hurdle for nitrofuran scaffolds is genotoxicity (Ames positive).

-

The Challenge: The nitro group is essential for efficacy but drives mutagenicity.

-

Mitigation Strategy: "Molecular Periphery Design." Bulky substituents at the 3-position can sterically hinder the interaction with mammalian DNA polymerases without preventing bacterial nitroreductase activation.

-

Protocol: Early-stage Ames Test (Salmonella typhimurium strains TA98 and TA100) is mandatory for all lead compounds.

References

-

Mechanism of Action: Whiteway, J., et al. (1998). "Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli." Journal of Bacteriology. Link

-

Synthesis of Furan Carboxylates: Keay, B. A., & Dibble, P. W. (1996). "Furans and their Benzo Derivatives: Synthesis and Applications." Comprehensive Heterocyclic Chemistry II. Link

-

Nitrofuran Toxicity: Vass, M., et al. (2008). "Nitrofurans: Intracellular activation and cytotoxicity." Chemico-Biological Interactions. Link

-

Scaffold Repurposing: Huttner, A., et al. (2015). "Nitrofurantoin revisited: a systematic review and meta-analysis of controlled trials." Journal of Antimicrobial Chemotherapy. Link

Sources

Application Note: Optimizing Purity of Nitrofuran Esters via Recrystallization

Introduction: The Critical Role of Purity in Nitrofuran Ester Development

Nitrofuran esters represent a significant class of heterocyclic compounds, with derivatives like nitrofurantoin being widely utilized as crucial antibacterial agents for treating urinary tract infections.[1] The biological activity and safety profile of these pharmaceutical ingredients are intrinsically linked to their purity. The synthesis of nitrofuran esters can yield a crude product containing unreacted starting materials, by-products, and colored impurities. Recrystallization is a powerful and widely used purification technique that leverages differences in solubility to isolate and refine solid compounds, making it an indispensable tool for researchers and drug development professionals working with this chemical family.[2][3][4]

This comprehensive guide provides an in-depth exploration of recrystallization solvent systems tailored for nitrofuran esters. It moves beyond simple procedural lists to explain the underlying principles of solvent selection and provides detailed, field-proven protocols to empower scientists to achieve high-purity crystalline products reliably.

The Fundamental Principle: Exploiting Temperature-Dependent Solubility

Recrystallization is a purification technique based on the principle that the solubility of most solid compounds in a given solvent increases significantly with temperature.[5][6] The core objective is to select a solvent that exhibits a steep solubility curve for the target nitrofuran ester.[7]

The ideal process unfolds as follows:

-

The impure solid is dissolved in a minimum amount of a suitable hot (often boiling) solvent to create a saturated or near-saturated solution.[8]

-

Insoluble impurities are removed from the hot solution via filtration.

-

As the solution cools, the solubility of the nitrofuran ester decreases dramatically, causing the pure compound to crystallize out of the solution.

-

Soluble impurities, ideally, remain dissolved in the cold solvent (the "mother liquor").

-

The pure crystals are then collected by filtration.[9]

Slow and controlled cooling is paramount, as it encourages the formation of larger, more ordered, and purer crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[7][10]

Strategic Solvent Selection for Nitrofuran Esters

The success of any recrystallization procedure hinges on the careful selection of the solvent or solvent system.

Characteristics of an Ideal Recrystallization Solvent

An optimal solvent should possess the following characteristics:

-

High Solvating Power at High Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.[7][11]

-

Low Solvating Power at Low Temperatures: The compound should be sparingly or poorly soluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize recovery.[7][11]

-

Appropriate Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[7][12]

-

Chemical Inertness: The solvent must not react with the nitrofuran ester.[7][12]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[12]

The Role of Polarity: "Like Dissolves Like"

Nitrofuran esters are generally polar molecules due to the presence of the electron-withdrawing nitro group, the furan ring, and the ester functionality.[7][13][14] Following the principle of "like dissolves like," polar solvents are often excellent candidates for dissolving them.[7] For nitroaromatic compounds, alcoholic solvents such as ethanol or methanol serve as a valuable starting point for solvent screening.[7][11]

Single-Solvent Systems

A single-solvent recrystallization is the most straightforward method and should be the first approach considered.[2] Based on the polarity of nitrofuran esters, the following solvents are recommended for initial screening:

-

Ethanol

-

Methanol

-

Ethyl Acetate

-

Acetone

-

Acetonitrile

Mixed-Solvent (Co-Solvent) Systems

It is often the case that no single solvent meets all the ideal criteria. A compound may be excessively soluble in one solvent even when cold, and poorly soluble in another even when hot. In such scenarios, a mixed-solvent system is employed.[7][15] This technique, also known as the solvent/antisolvent approach, involves a "good" or "soluble" solvent in which the compound is highly soluble, and a "bad" or "anti-solvent" in which the compound is sparingly soluble.[7][15] The two solvents must be miscible.

For nitrofuran analogs, which have intermediate polarity, common and effective mixed-solvent pairs include:

Data Summary: Properties of Common Recrystallization Solvents

The table below summarizes key properties of solvents frequently used for the recrystallization of polar organic compounds like nitrofuran esters.

| Solvent | Polarity | Boiling Point (°C) | Common Use Case / Notes |

| Water | Very High | 100 | Used as an anti-solvent with polar organic solvents like ethanol for polar compounds. |

| Ethanol | Polar | 78 | A good general-purpose "good" solvent for many nitroaromatic compounds.[7][11] |

| Methanol | Polar | 65 | Similar to ethanol but more volatile. |

| Acetone | Polar | 56 | A strong "good" solvent; often paired with non-polar anti-solvents. |

| Ethyl Acetate | Intermediate | 77 | A versatile solvent for compounds of intermediate polarity. |

| Hexanes / Heptanes | Non-Polar | ~69 / ~98 | Common "bad" solvents (anti-solvents) used to induce precipitation from more polar solvents. |

Detailed Experimental Protocols

Safety Precaution: Always handle organic solvents in a well-ventilated fume hood. Never heat flammable organic solvents with an open flame; use a hot plate or a heating mantle.

Protocol 1: Single-Solvent Recrystallization

This protocol is the standard procedure when a suitable single solvent has been identified.

Workflow Diagram: Single-Solvent Recrystallization

Caption: Workflow for single-solvent recrystallization.

Step-by-Step Methodology:

-

Dissolution: Place the crude nitrofuran ester in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling on a hot plate while stirring. Continue to add the hot solvent in small portions until the solid is just completely dissolved. Using an excess of solvent will significantly reduce your final yield.[7][18]

-

Hot Filtration (Optional): If insoluble impurities remain or if the solution is colored (requiring charcoal treatment), perform a hot gravity filtration to remove them.[19] (See Protocol 4.3).

-

Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming pure crystals.[7][9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove any adhering mother liquor.[7][18] Using warm or excessive solvent will redissolve some of your product.[18]

-

Drying: Allow the crystals to dry completely under vacuum on the filter, then transfer them to a watch glass to air dry or place them in a drying oven at a temperature well below the compound's melting point.

Protocol 2: Two-Solvent (Co-Solvent) Recrystallization

This protocol is ideal when no single solvent is suitable.

Workflow Diagram: Two-Solvent Recrystallization

Sources

- 1. researchgate.net [researchgate.net]

- 2. LabXchange [labxchange.org]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 5. praxilabs.com [praxilabs.com]

- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. personal.tcu.edu [personal.tcu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. quora.com [quora.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. people.chem.umass.edu [people.chem.umass.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Guide: Optimizing Yield in Nitration of Furan-3-Carboxylates

Ticket ID: NIT-FUR-03-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Decomposition, Regioselectivity, and Yield Loss in Furan-3-Carboxylate Nitration

Executive Summary: The "Black Tar" Paradox

If you are attempting to nitrate furan-3-carboxylates using standard "mixed acid" conditions (conc. H₂SO₄ / HNO₃), you are likely experiencing rapid decomposition (black tar formation) or yields below 30%.

The Core Issue: Furan rings are exceptionally electron-rich (

The Solution: You must abandon electrophilic aromatic substitution (EAS) paradigms used for benzenes. Instead, you must utilize an Addition-Elimination pathway using Acetyl Nitrate (generated in situ) or Menke Conditions (Copper(II) nitrate). This guide details the protocol to shift your yield from <30% to >75%.

Part 1: The Mechanism & Critical Workflow

Unlike benzene, furan nitration with acetyl nitrate often proceeds through a non-aromatic intermediate (a 2,5-addition product), which must be chemically "coaxed" to eliminate acetic acid and restore aromaticity. If you skip the elimination step, you lose the product during workup.

Visualization: The Addition-Elimination Pathway

Figure 1: The "Hidden" Intermediate Pathway. Failure to treat the intermediate with a base often results in product loss.

Part 2: Optimized Protocols

Method A: The Acetyl Nitrate Standard (Recommended for Scale < 10g)

Best for: High regioselectivity for the 2-nitro isomer.

Reagents:

-

Furan-3-carboxylate (1.0 eq)

-

Acetic Anhydride (Ac₂O) (Excess, solvent)

-

Fuming HNO₃ (1.1 - 1.5 eq)

-

Pyridine (for workup)

Protocol:

-

Preparation (Safety Critical): Cool Ac₂O to 0°C. Add fuming HNO₃ dropwise while maintaining internal temperature < 5°C. Warning: Acetyl nitrate is explosive if heated >60°C.

-

Addition: Add the furan substrate (dissolved in minimal Ac₂O) slowly at -5°C to 0°C.

-

Incubation: Stir at -5°C for 1–2 hours. Do not warm to RT yet.

-

The "Fix": The mixture likely contains the acetoxy-nitro-dihydrofuran intermediate.

-

Crucial Step: Pour the mixture onto ice/water. If a solid precipitates, it might be the intermediate.

-

To force aromatization: Add Pyridine (1–2 eq) and stir for 1 hour, or warm the intermediate in the presence of sodium acetate.

-

-

Workup: Neutralize carefully with NaHCO₃ (avoid strong bases like NaOH which open the ring). Extract with DCM.

Method B: Menke Conditions (Copper Nitrate)

Best for: Acid-sensitive substrates where even HNO₃ causes degradation.

Reagents:

Protocol:

-

Add powdered

in portions at < 20°C. -

The reaction proceeds via a radical-like or coordinated mechanism, often milder than free acetyl nitrate.

-

Quench with ice water and extract.

Part 3: Troubleshooting & FAQs

Issue 1: "My reaction turns into black tar immediately."

Diagnosis: Acid-catalyzed polymerization. Root Cause: You likely used standard mixed acid (H₂SO₄) or allowed the temperature to spike during Acetyl Nitrate formation. Corrective Action:

-

Eliminate H₂SO₄: It is too strong. Use Acetic Anhydride as the solvent/activator.[2]

-

Temperature Control: The formation of Acetyl Nitrate is exothermic. If the temp crosses 10°C during HNO₃ addition, the reagent degrades and becomes a potent oxidant rather than a nitrating agent.

-

Buffer: Add a small amount of Sodium Acetate to the reaction mixture to buffer free mineral acid.

Issue 2: "I see product by TLC, but it disappears during workup."

Diagnosis: Hydrolysis of the intermediate or Ring Opening. Root Cause: The "product" on TLC might be the dihydrofuran intermediate (Search Result 1.8). If you wash with strong base (NaOH/KOH) to remove acid, you will open the furan ring (yielding succinic acid derivatives). Corrective Action:

-

Quench: Pour into ice water.

-

Neutralize: Use Solid NaHCO₃ or Pyridine . Never use pH > 8.

-

Aromatize: Ensure you performed the pyridine stir step (Method A, Step 4) to convert the intermediate to the stable aromatic nitro-furan.

Issue 3: "I am getting a mixture of isomers (2-nitro vs. 5-nitro)."

Diagnosis: Regioselectivity competition. Technical Insight:

-

C2 Position: Alpha to oxygen, Ortho to Ester. Sterically hindered but electronically favored by the "alpha effect" and the specific mechanism of acetyl nitrate addition.

-

C5 Position: Alpha to oxygen, Meta to Ester. Sterically open. Optimization:

-

Lower Temperature: At -10°C to -20°C, the kinetic product (often the 2-nitro via the addition intermediate) is favored.

-

Switch to Menke: Copper nitrate conditions often enhance ortho-selectivity (C2) due to coordination with the carbonyl oxygen of the ester.

Part 4: Data & Comparison

| Parameter | Mixed Acid (H₂SO₄/HNO₃) | Acetyl Nitrate (Ac₂O/HNO₃) | Menke (Cu(NO₃)₂/Ac₂O) |

| Primary Risk | Polymerization (Tar) | Explosion (if T > 60°C) | Heavy Metal Waste |

| Typical Yield | < 30% | 60–85% | 70–90% |

| Selectivity | Poor | Good (C2 favored) | Excellent (C2 favored) |

| Workup | Difficult (Emulsions) | Requires Pyridine step | Simple Extraction |

Part 5: Safety Directive (Mandatory)

DANGER: ACETYL NITRATE INSTABILITY Acetyl nitrate is not commercially available because it is explosive.

-

Never mix HNO₃ and Ac₂O at room temperature.

-

Never heat acetyl nitrate mixtures above 60°C.

-

Scale: Do not attempt >100g batches in a standard batch reactor without flow chemistry setups (Search Result 1.2, 1.7).

References

-

Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Source: NIH / PubMed Central Context: Validates the safety risks of batch acetyl nitrate and the efficiency of in-situ generation.

-

Synthesis of Substituted Furan-3-Carboxylates Based on Ethyl 3-Bromo-3-Nitroacrylate. Source: ResearchGate / Russ. J. Gen. Chem. Context: Discusses the formation of nitro-dihydrofuran intermediates and their conversion.

-

Menke Nitration Mechanism and Application. Source: Wikipedia / General Chemical Literature Context: Establishes the use of Copper Nitrate for mild nitration of electron-rich aromatics.[10]

-

Direct Nitration of Five Membered Heterocycles. Source: Semantic Scholar / Arkivoc Context: Confirms the addition-elimination mechanism and the necessity of pyridine treatment.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Menke nitration - Wikipedia [en.wikipedia.org]

- 3. wuxibiology.com [wuxibiology.com]

- 4. Acetyl nitrate - Wikipedia [en.wikipedia.org]

- 5. US2490006A - Process of nitrating furan derivatives - Google Patents [patents.google.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Furan nitration [quimicaorganica.org]

- 9. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Support Guide: Stability of Ethyl 2-methyl-5-nitrofuran-3-carboxylate

Executive Summary

Ethyl 2-methyl-5-nitrofuran-3-carboxylate is a specialized intermediate often used in the synthesis of antimicrobial agents and bioactive scaffolds. While the ethyl ester functionality suggests standard saponification protocols, the 5-nitrofuran core creates a unique stability paradox .

The electron-withdrawing nitro group (

This guide provides troubleshooting workflows, mechanistic insights, and validated protocols to navigate this instability.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I attempted to hydrolyze the ester using 1M NaOH at reflux, but the solution turned black/tar-like immediately. What happened?

A: You likely triggered the "Nitrofuran Ring-Opening Cascade." Unlike benzene rings, the furan ring is not aromatic enough to withstand strong nucleophilic attack, especially when activated by a nitro group.

-

The Mechanism: The hydroxide ion (

) acts as a nucleophile, attacking the furan ring (typically at the C-2 or C-5 positions) rather than just the carbonyl of the ester. -

The Result: The ring opens, releasing nitrite ions (

) and forming reactive acyclic poly-carbonyl species that rapidly polymerize into dark, insoluble tars (humins). -

The Fix: Avoid strong bases and high temperatures. Switch to Protocol A (Lithium Hydroxide) or Protocol B (Acidic Hydrolysis) detailed below.

Q2: Can I use potassium carbonate ( ) in methanol instead?

A: Proceed with extreme caution.

While

-

Risk: At room temperature, you may observe transesterification (ethyl

methyl ester) rather than hydrolysis. At elevated temperatures, ring degradation will still occur. -

Recommendation: If you must use carbonate bases, keep the temperature

and monitor strictly by TLC. If the spot stays at the baseline or streaks, the ring is degrading.

Q3: The compound changed color from pale yellow to deep orange/red upon adding base. Is this normal?

A: Yes, initially—but it signals danger.

-

Cause: This is likely the formation of a Meisenheimer-like complex (a charge-transfer complex) or deprotonation of the

-protons on the 2-methyl group (rendered acidic by the ring's electron deficiency). -

Action: If the color remains orange/red and reverts to yellow upon acidification, the ring might be intact. If it deepens to brown/black, irreversible decomposition has occurred.

Part 2: Mechanistic Insight

Understanding why the molecule fails is the key to preventing it. The following diagram illustrates the competition between the desired hydrolysis and the fatal ring opening.

Figure 1: Competitive reaction pathways in alkaline media. The electron-withdrawing nitro group activates the ring for nucleophilic attack (Path 2), which often outcompetes ester hydrolysis (Path 1) under harsh conditions.

Part 3: Validated Experimental Protocols

Protocol A: Mild Hydrolysis (Lithium Hydroxide)

Best for: Standard laboratory scale when acid sensitivity is not a concern.

Rationale: Lithium hydroxide (LiOH) is less nucleophilic and basic than NaOH/KOH in organic solvents. Using THF/Water ensures homogeneity without requiring high temperatures.

-

Dissolution: Dissolve 1.0 eq of Ethyl 2-methyl-5-nitrofuran-3-carboxylate in THF (

concentration). -

Cooling: Cool the solution to 0°C (Ice bath). Crucial step to suppress ring attack.

-

Reagent Addition: Dropwise add 1.2 eq of LiOH·H₂O dissolved in minimal water.

-

Reaction: Stir at 0°C for 2–4 hours . Monitor by TLC.[1]

-

Note: Do not let the reaction warm to room temperature unless conversion is <10% after 4 hours.

-

-

Quench: Acidify carefully with

HCl to pH 3–4 while still cold. -

Workup: Extract immediately with Ethyl Acetate. Wash with brine, dry over

.

Protocol B: Acid-Catalyzed Hydrolysis (The "Safe" Route)

Best for: High-value batches where ring preservation is paramount.

Rationale: Nitrofurans are significantly more stable in acid than in base. The electron-poor ring resists electrophilic attack (which acids promote).

-

Mixture: Suspend the ester in a mixture of Acetic Acid (glacial) and 6M HCl (ratio 4:1).

-

Heating: Heat to 60–80°C .

-

Warning: Do not reflux vigorously.

-

-

Monitoring: The reaction is slower (4–12 hours).

-

Workup: Pour onto crushed ice. The product acid often precipitates as a solid. Filter and wash with cold water.

Protocol C: Enzymatic Hydrolysis (Pig Liver Esterase)

Best for: Ultra-sensitive derivatives or scale-up where impurity profiles are critical.

Rationale: Enzymes operate at neutral pH (7.0), completely bypassing the risk of base-mediated ring destruction.

-

Buffer: Phosphate buffer (pH 7.2).

-

Solvent: 10% Acetone or DMSO (co-solvent).

-

Enzyme: Add Pig Liver Esterase (PLE) (approx 50 units/mmol).

-

Conditions: Stir at 25°C. Maintain pH by autotitrator (add dilute NaOH extremely slowly) or use high buffer capacity.

Part 4: Stability Data Summary

| Condition | Stability Rating | Primary Degradation Product | Observation |

| NaOH (1M), 25°C | Poor | Ring-opened polymers | Solution turns dark brown/black within minutes. |

| LiOH / THF, 0°C | Moderate/Good | Target Acid | Solution remains yellow/pale orange. |

| HCl (6M), 80°C | Good | Target Acid | No significant color change; slow reaction. |

| Ammonia / Amines | Very Poor | Amides + Decomposition | Amines can act as nucleophiles attacking the ring. |

| Storage (Solid) | Excellent | N/A | Stable for years if kept dry and dark. |

References

-

Biošić, M., et al. (2017).[2] "Nitrofurantoin hydrolytic degradation in the environment." Chemosphere, 186, 739–747. Demonstrates the kinetic instability of the nitrofuran ring in alkaline vs. acidic pH.

-

Master Organic Chemistry. (2022). "Basic Hydrolysis of Esters – Saponification." General mechanism for ester hydrolysis and the competition with other nucleophilic events. [3]

-

Shriner, R. L., et al. (2004).[4] The Systematic Identification of Organic Compounds, 8th Ed.[4] Wiley & Sons.[4] (Experiment 44: Nitro Compounds). Describes the colorimetric changes (Meisenheimer complexes) of nitro compounds in base.

-

Jubilant Ingrevia. (n.d.). "Pyridine & Picolines - Chemical Stability Guides." Contextual data on handling electron-deficient heterocyclic esters.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum Analysis of Ethyl 2-methyl-5-nitrofuran-3-carboxylate

Introduction

Ethyl 2-methyl-5-nitrofuran-3-carboxylate is a substituted heterocyclic compound belonging to the nitrofuran class. Nitrofuran derivatives are of significant interest to researchers and drug development professionals due to their well-documented antibacterial and antifungal activities.[1][2] The precise arrangement of substituents on the furan core is critical to the molecule's chemical properties and biological activity. Therefore, unambiguous structural elucidation is a foundational requirement in its synthesis and application.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the premier analytical technique for determining molecular structure in solution.[3] It provides detailed information about the chemical environment, connectivity, and relative abundance of protons within a molecule. This guide offers an in-depth analysis of the ¹H NMR spectrum of ethyl 2-methyl-5-nitrofuran-3-carboxylate, explains the causal factors behind its spectral features, and compares this method with alternative analytical techniques to provide a holistic characterization framework.

Section 1: Predicted ¹H NMR Spectrum: A Structural Fingerprint

The structure of ethyl 2-methyl-5-nitrofuran-3-carboxylate dictates a unique ¹H NMR spectrum. The furan ring, an aromatic heterocycle, exhibits characteristic chemical shifts that are heavily influenced by the electronic effects of its substituents.[4][5] In this molecule, we have a strongly electron-withdrawing nitro group (-NO₂) at the C5 position, an electron-withdrawing ethyl carboxylate group (-COOEt) at C3, and a weakly electron-donating methyl group (-CH₃) at C2.

Figure 1: Molecular structure of ethyl 2-methyl-5-nitrofuran-3-carboxylate with key protons labeled.

Detailed Signal Analysis

Based on established principles of NMR spectroscopy, the following ¹H NMR signals are predicted. The combination of electron-withdrawing and -donating groups leads to a well-resolved spectrum.

-

Furan Proton (a): H-4

-

Chemical Shift (δ): This is the sole proton on the furan ring. It is positioned between the electron-withdrawing ester group at C3 and the potent electron-withdrawing nitro group at C5. This dual deshielding effect will shift its resonance significantly downfield. Aromatic protons in nitrofuran derivatives often appear at high chemical shifts.[6] We predict this signal to appear in the δ 7.5 - 8.0 ppm range.

-

Multiplicity: With no adjacent protons, this signal will appear as a singlet (s) .

-

Integration: This signal will integrate to 1H .

-

-

Methyl Protons (b): C2-CH₃

-

Chemical Shift (δ): This methyl group is attached directly to the furan ring at the C2 position, adjacent to the ring oxygen and the C3-ester group. While methyl groups are typically electron-donating, its proximity to these electronegative features results in a downfield shift compared to a simple alkyl methyl group.[7] A chemical shift in the range of δ 2.5 - 2.8 ppm is expected.

-

Multiplicity: These protons have no adjacent proton neighbors, so they will appear as a singlet (s) .

-

Integration: The signal will integrate to 3H .

-

-

Ethyl Ester Protons (c, d): -OCH₂CH₃

-

Methylene Protons (c): -OCH₂- : These protons are directly attached to the ester oxygen, which is highly electronegative. This causes significant deshielding.[3] The signal is predicted to be a quartet (q) due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4).[8] Its expected chemical shift is δ 4.3 - 4.5 ppm . The integration will be 2H .

-

Methyl Protons (d): -CH₃ : These protons are further from the electronegative ester group and will appear more upfield.[9] The signal will be a triplet (t) due to coupling with the two neighboring methylene protons (n+1 rule, 2+1=3).[8] Its expected chemical shift is δ 1.3 - 1.5 ppm . The integration will be 3H .

-

Summary of Predicted ¹H NMR Data

| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) | Rationale for Chemical Shift |

| (a) | Furan H-4 | 7.5 - 8.0 | Singlet (s) | 1H | N/A | Strong deshielding from adjacent -NO₂ and -COOEt groups. |

| (b) | Ring C2-CH₃ | 2.5 - 2.8 | Singlet (s) | 3H | N/A | Attached to aromatic ring, adjacent to ester and ring oxygen. |

| (c) | Ester -OCH₂- | 4.3 - 4.5 | Quartet (q) | 2H | ~7.1 Hz | Adjacent to electronegative ester oxygen. |

| (d) | Ester -CH₃ | 1.3 - 1.5 | Triplet (t) | 3H | ~7.1 Hz | Standard alkyl region for an ethyl ester. |

Section 2: The Power of Comparison - Understanding Substituent Effects

The predicted chemical shift of the furan proton (H-4) is a direct consequence of the electronic environment created by the substituents. This can be best understood by comparing it to structurally related molecules.

Figure 3: Standard experimental workflow for ¹H NMR spectrum acquisition.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of ethyl 2-methyl-5-nitrofuran-3-carboxylate.

-